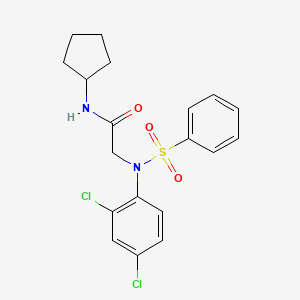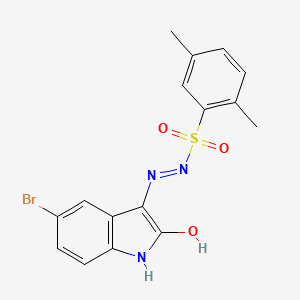
N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CPG, is a chemical compound that has gained significant attention in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Mechanism of Action
CPG selectively targets the N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which is involved in regulating the release of neurotransmitters such as glutamate. By blocking the activity of N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, CPG reduces the excitability of neurons and decreases the release of glutamate. This mechanism of action has been implicated in the neuroprotective and anti-addictive effects of CPG.
Biochemical and Physiological Effects:
CPG has been shown to have a variety of biochemical and physiological effects. In animal models, CPG has been found to reduce inflammation, oxidative stress, and apoptosis. Additionally, CPG has been shown to improve motor function and cognitive performance in animal models of neurological disorders. These effects suggest that CPG may have a broad range of therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the advantages of using CPG in lab experiments is its selectivity for the N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide receptor. This allows researchers to specifically target this receptor and study its effects on various biological processes. Additionally, CPG has been shown to have low toxicity and good bioavailability, making it a suitable candidate for in vivo studies. However, one limitation of using CPG is its complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are several future directions for research on CPG. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the final product. Additionally, further studies are needed to determine the optimal dosage and administration of CPG for therapeutic use. Finally, research is needed to explore the potential of CPG as a treatment for other neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Conclusion:
In conclusion, N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, or CPG, is a chemical compound that has shown promise in preclinical models of neurological disorders. Its selective antagonist activity on the N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide receptor has been implicated in its neuroprotective and anti-addictive effects. While the complex synthesis method may limit its availability, further research is needed to explore its therapeutic potential and optimize its use in clinical settings.
Synthesis Methods
The synthesis of CPG involves a series of chemical reactions that require expertise in organic chemistry. The initial step involves the reaction of cyclopentylamine with 2,4-dichlorobenzaldehyde to form N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)glycinamide. This intermediate is then reacted with phenylsulfonyl chloride to form the final product, N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. The purity and yield of the final product depend on the reaction conditions and the expertise of the chemist.
Scientific Research Applications
CPG has been extensively studied in preclinical models of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and traumatic brain injury. Additionally, CPG has been found to reduce drug-seeking behavior in animal models of addiction. These preclinical studies suggest that CPG may have therapeutic potential for these disorders.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c20-14-10-11-18(17(21)12-14)23(13-19(24)22-15-6-4-5-7-15)27(25,26)16-8-2-1-3-9-16/h1-3,8-12,15H,4-7,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKFBEQIFYFBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6112061.png)
![1-[2-methoxy-5-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6112066.png)
![N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B6112070.png)
![N-(2-fluorobenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6112079.png)
![2-(methoxymethyl)-7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6112102.png)
![3-bromo-4-hydroxy-5-methoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6112113.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6112118.png)

![4-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6112135.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6112145.png)
![N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6112147.png)
![2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6112152.png)

